![molecular formula C18H12N2O6S2 B13406437 1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one](/img/structure/B13406437.png)
1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one is a complex organic compound that belongs to the class of conjugated organic materials These materials are known for their desirable physical and electronic properties, which make them suitable for various applications in scientific research and industry
準備方法
The synthesis of 1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one involves several steps, including the preparation of intermediate compounds and their subsequent reactions. One common method involves the chemical synthesis and characterization of the compound using techniques such as Fourier transform infrared (FTIR) spectroscopy, proton nuclear magnetic resonance (NMR), and carbon NMR spectroscopy . The compound can be electrocoated on glassy carbon electrodes in various initial molar concentrations using lithium perchlorate in acetonitrile as the electrolyte . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include lithium perchlorate, acetonitrile, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can form electroactive polymers when electrocoated on electrodes, which exhibit desirable capacitive behaviors .
科学的研究の応用
This compound has a wide range of scientific research applications due to its unique properties. In chemistry, it is used to study the formation of conjugated systems and their electronic properties . In biology and medicine, it may be explored for its potential use in biosensors and other diagnostic tools . In industry, the compound is used in the development of advanced materials, such as conducting polymers and electrochromic devices . Its high electrical conductivity, low band gap, and environmental stability make it suitable for various applications in molecular electronics and energy storage .
作用機序
The mechanism of action of 1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one involves its interaction with molecular targets and pathways in the systems where it is applied. For example, in electrochemical applications, the compound’s electroactive properties are attributed to its ability to undergo redox reactions, which facilitate the transfer of electrons . The presence of heterocyclic units in its structure enhances its electronic properties and stability, making it effective in various applications .
類似化合物との比較
1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one can be compared with other similar compounds, such as 3,6-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-9-(4-vinylbenzyl)-9H-carbazole . These compounds share similar structural features, including the presence of heterocyclic units and conjugated systems. each compound has unique properties that make it suitable for specific applications.
特性
分子式 |
C18H12N2O6S2 |
|---|---|
分子量 |
416.4 g/mol |
IUPAC名 |
1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one |
InChI |
InChI=1S/C18H12N2O6S2/c21-17-9-10(12(20-17)16-14-8(6-28-16)24-2-4-26-14)18(22)19-11(9)15-13-7(5-27-15)23-1-3-25-13/h5-6,19,22H,1-4H2 |
InChIキー |
AAJUXBITZFJNBZ-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(SC=C2O1)C3=C4C(=C(N3)O)C(=NC4=O)C5=C6C(=CS5)OCCO6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


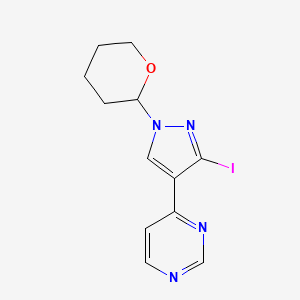

![methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate](/img/structure/B13406380.png)

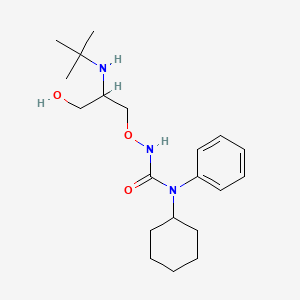

![2-Fluoroethyl 1-[(1r)-1-phenylethyl]-1h-imidazole-5-carboxylate](/img/structure/B13406404.png)


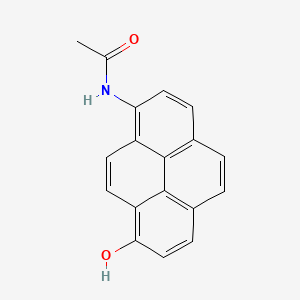
![(4R,6S)-5,6-Dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl Ester Benzenemethanesulfonic Acid](/img/structure/B13406412.png)
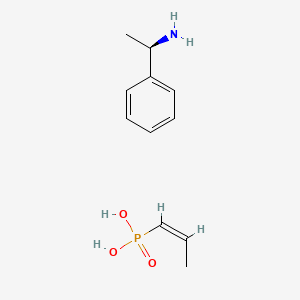
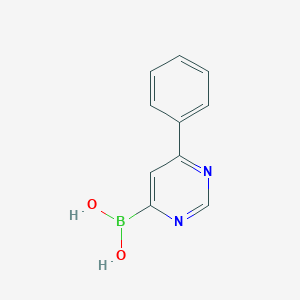
![(3R,5S,6E)-rel-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Methyl Ester](/img/structure/B13406433.png)
